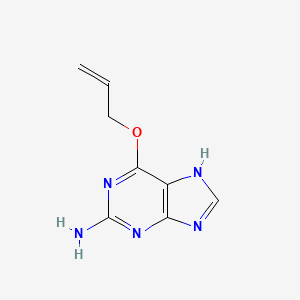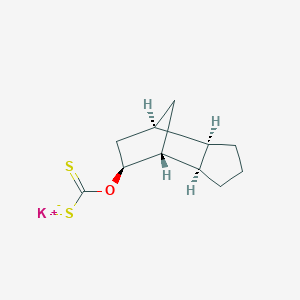
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- typically involves the reaction of 2-amino-6-chloropurine with allyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the allyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential role in biological processes and interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-PURIN-6-AMINE,9-(2-PROPEN-1-YL)-: This compound has a similar structure but with different substitution patterns.
9H-PURIN-6-AMINE,2-CHLORO-N,9-DI-2-PROPEN-1-YL-: Another related compound with additional chlorine and allyl groups.
Uniqueness
9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy group allows for unique interactions and reactivity compared to other purine derivatives .
Propriétés
Numéro CAS |
50663-54-2 |
|---|---|
Formule moléculaire |
C8H9N5O |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
6-prop-2-enoxy-7H-purin-2-amine |
InChI |
InChI=1S/C8H9N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13) |
Clé InChI |
HJMGFQNIHIHSCQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=NC(=NC2=C1NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)



![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)

![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)


